

# 4-Iodopyridine-3-carbonitrile CAS number and molecular weight

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## Compound of Interest

Compound Name: **4-Iodopyridine-3-carbonitrile**

Cat. No.: **B1352713**

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## In-depth Technical Guide: 4-Iodopyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

## Core Chemical Data

CAS Number: 490039-72-0

Molecular Formula: C<sub>6</sub>H<sub>3</sub>IN<sub>2</sub>

Molecular Weight: 230.01 g/mol

This document serves as a comprehensive technical resource on **4-Iodopyridine-3-carbonitrile**, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery.

## Physicochemical Properties

A summary of the key physical and chemical properties of **4-Iodopyridine-3-carbonitrile** is presented in the table below. These parameters are crucial for its handling, formulation, and application in experimental settings.

Property	Value
Melting Point	Approximately 124 °C
Boiling Point	309.5 ± 27.0 °C (Predicted)
Density	2.04 ± 0.1 g/cm³ (Predicted)

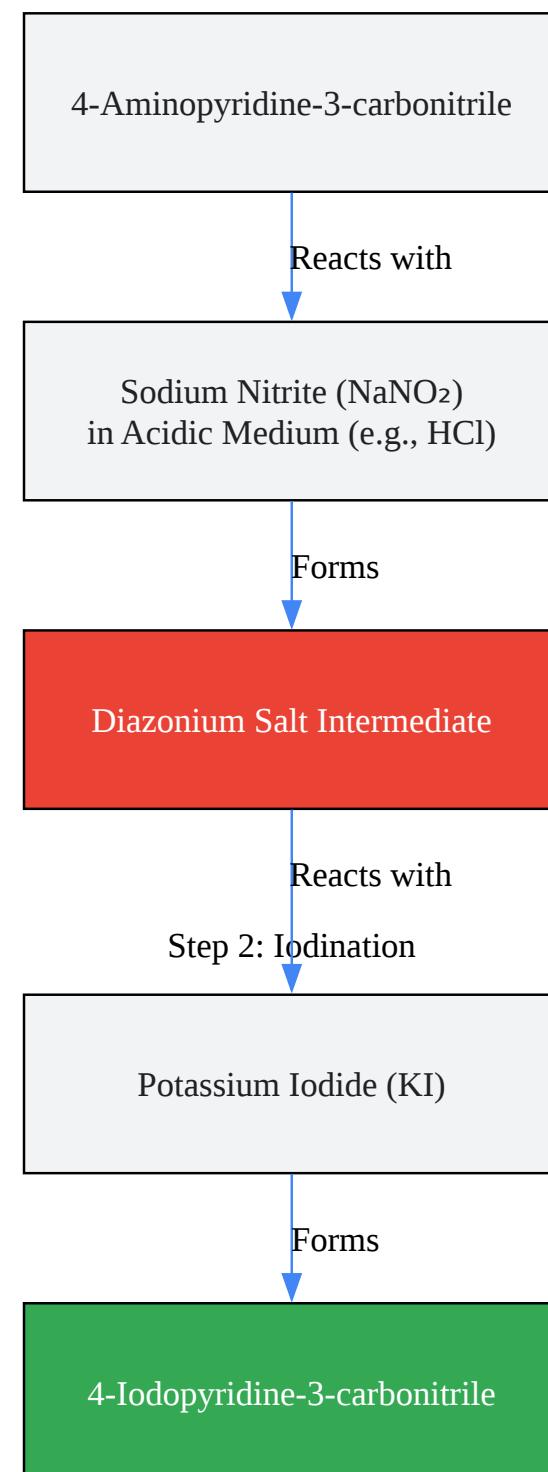
## Synthesis and Experimental Protocols

The synthesis of **4-Iodopyridine-3-carbonitrile** can be conceptually approached through a Sandmeyer-type reaction, a well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. While a specific, detailed experimental protocol for the direct synthesis of **4-Iodopyridine-3-carbonitrile** is not readily available in the public domain, a plausible synthetic route would involve the diazotization of a 4-aminopyridine-3-carbonitrile precursor followed by an iodination step.

Below is a generalized workflow for such a synthesis. Note: This is a theoretical pathway and would require optimization and validation in a laboratory setting.

## Logical Workflow for Synthesis

## Step 1: Diazotization

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Caption: Proposed Sandmeyer reaction pathway for the synthesis of **4-Iodopyridine-3-carbonitrile**.

## Biological Activity and Potential Applications in Drug Development

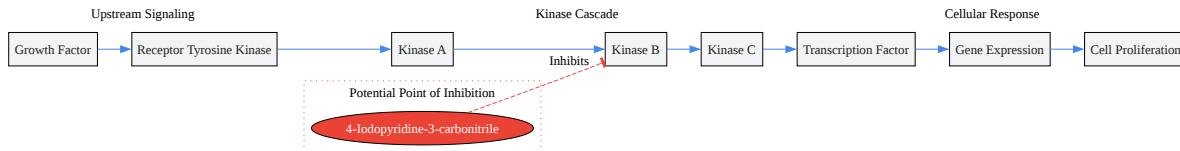
While specific biological data for **4-Iodopyridine-3-carbonitrile** is limited, the pyridine-3-carbonitrile scaffold is a well-recognized pharmacophore present in numerous biologically active molecules. Derivatives of this core structure have been investigated for a range of therapeutic applications, including as enzyme inhibitors.

The introduction of an iodine atom at the 4-position can significantly influence the molecule's physicochemical properties, such as its lipophilicity and metabolic stability. Furthermore, the iodine atom can serve as a handle for further chemical modifications, including cross-coupling reactions, to generate diverse libraries of compounds for drug screening.

Given the known activities of related pyridine-3-carbonitrile derivatives, potential areas of investigation for **4-Iodopyridine-3-carbonitrile** could include its evaluation as an inhibitor of kinases, phosphodiesterases, or other enzymes where the pyridine and nitrile functionalities can engage in key binding interactions.

## Signaling Pathway Interactions (Hypothetical)

At present, there is no specific information detailing the signaling pathways modulated by **4-Iodopyridine-3-carbonitrile**. However, based on the activities of analogous compounds, a hypothetical interaction with a generic kinase signaling pathway can be conceptualized. This serves as a logical framework for initial biological screening and mechanism of action studies.



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Caption: Hypothetical inhibition of a generic kinase signaling pathway by **4-Iodopyridine-3-carbonitrile**.

This guide provides a foundational overview of **4-Iodopyridine-3-carbonitrile** based on available data. Further experimental investigation is necessary to fully elucidate its synthetic protocols, biological activities, and therapeutic potential.

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